molecular formula C12H11N3O2 B1418279 1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone CAS No. 1306739-29-6

1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone

Cat. No. B1418279
CAS RN: 1306739-29-6
M. Wt: 229.23 g/mol
InChI Key: OCHHJDFIFUCJCG-FPLPWBNLSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the use of reagents and conditions such as DMF under reflux for 24 hours . More detailed information about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of this compound is unique and contributes to its diverse applications in various fields such as drug development and materials science. For a more detailed analysis of the molecular structure, please refer to the referenced papers .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various elements. For instance, the compound has been analyzed using 1H NMR (400 MHz, DMSO) and the results are as follows: δH 2.16 (singlet, 6H, methyl), 3.64 (singlet, 3H, methoxy), 5.02 (singlet, 2H, -CH2-O), 6.41 (singlet, 1H, -CH- of pyrimidine ring), 6.63-7.59 (multiplet, 16H, Aromatic -H), 10.08 (singlet, 1H, NH-CO), 9.77 (singlet, 1H, -NH- Aromatic-NH) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques. For instance, the compound has been analyzed using 1H NMR (400 MHz, DMSO) and the results are as follows: δH 2.16 (singlet, 6H, methyl), 3.64 (singlet, 3H, methoxy), 5.02 (singlet, 2H, -CH2-O), 6.41 (singlet, 1H, -CH- of pyrimidine ring), 6.63-7.59 (multiplet, 16H, Aromatic -H), 10.08 (singlet, 1H, NH-CO), 9.77 (singlet, 1H, -NH- Aromatic-NH) .

Scientific Research Applications

Pharmaceutical Research

This compound has been utilized in the synthesis of various pharmaceutical agents due to its structural complexity and potential biological activity. It serves as a key intermediate in the development of drugs aimed at treating complex diseases .

Biological Activity Studies

Researchers have explored the biological activities of this compound, including its antibacterial and antifungal properties. It’s particularly valuable in the search for new antibiotics in the face of rising antibiotic resistance .

Material Science

The unique chemical structure of this compound makes it suitable for creating novel materials with specific optical or electronic properties, which could be used in advanced technologies.

Environmental Applications

Due to its potential reactivity with pollutants, this compound is being studied for its use in environmental cleanup processes, such as the degradation of toxic substances in water sources.

Chemical Synthesis

As a versatile building block, this compound is used in chemical synthesis to create a wide array of derivatives, each with its own set of potential applications in various fields of chemistry .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reference standard to ensure the accuracy and precision of analytical methods and instruments .

Catalysis

The compound’s structure suggests potential catalytic properties that could be harnessed in various chemical reactions, thereby improving efficiency and selectivity.

Molecular Biology

In molecular biology, the compound could be used to study protein interactions and DNA binding due to its potential to intercalate with nucleic acids .

properties

IUPAC Name

(3Z)-3-(1-hydroxyethylidene)-10,10a-dihydropyrimido[1,2-a]benzimidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-7(16)8-6-13-12-14-9-4-2-3-5-10(9)15(12)11(8)17/h2-6,12,14,16H,1H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHHJDFIFUCJCG-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C=NC2NC3=CC=CC=C3N2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/1\C=NC2NC3=CC=CC=C3N2C1=O)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101150966
Record name Ethanone, 1-(10,10a-dihydro-4-hydroxypyrimido[1,2-a]benzimidazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone

CAS RN

1306739-29-6
Record name Ethanone, 1-(10,10a-dihydro-4-hydroxypyrimido[1,2-a]benzimidazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone
Reactant of Route 2
1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone
Reactant of Route 3
1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone
Reactant of Route 4
1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone
Reactant of Route 5
1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone
Reactant of Route 6
1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.